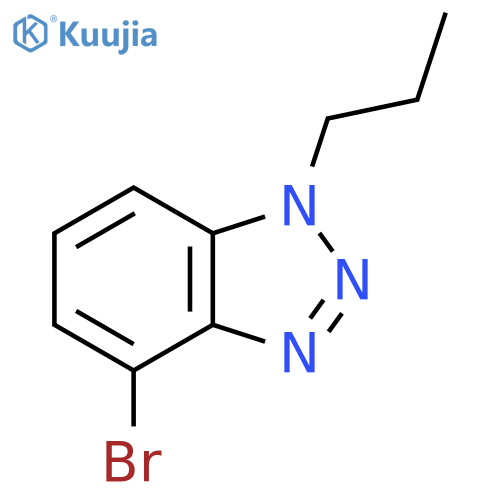Cas no 2225885-76-5 (4-bromo-1-propyl-1H-1,2,3-benzotriazole)

2225885-76-5 structure
商品名:4-bromo-1-propyl-1H-1,2,3-benzotriazole
4-bromo-1-propyl-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
-
- CHEMBL4436220
- EN300-6750405
- BDBM50503182
- 2225885-76-5
- 4-bromo-1-propyl-1H-1,2,3-benzotriazole
-
- インチ: 1S/C9H10BrN3/c1-2-6-13-8-5-3-4-7(10)9(8)11-12-13/h3-5H,2,6H2,1H3
- InChIKey: LUVYLCGMKWSCFS-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1N=NN2CCC
計算された属性
- せいみつぶんしりょう: 239.00581g/mol
- どういたいしつりょう: 239.00581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-bromo-1-propyl-1H-1,2,3-benzotriazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6750405-0.5g |
4-bromo-1-propyl-1H-1,2,3-benzotriazole |
2225885-76-5 | 0.5g |
$809.0 | 2023-05-30 | ||
| Enamine | EN300-6750405-5.0g |
4-bromo-1-propyl-1H-1,2,3-benzotriazole |
2225885-76-5 | 5g |
$2443.0 | 2023-05-30 | ||
| Enamine | EN300-6750405-0.05g |
4-bromo-1-propyl-1H-1,2,3-benzotriazole |
2225885-76-5 | 0.05g |
$707.0 | 2023-05-30 | ||
| Enamine | EN300-6750405-10.0g |
4-bromo-1-propyl-1H-1,2,3-benzotriazole |
2225885-76-5 | 10g |
$3622.0 | 2023-05-30 | ||
| Enamine | EN300-6750405-1.0g |
4-bromo-1-propyl-1H-1,2,3-benzotriazole |
2225885-76-5 | 1g |
$842.0 | 2023-05-30 | ||
| Enamine | EN300-6750405-0.1g |
4-bromo-1-propyl-1H-1,2,3-benzotriazole |
2225885-76-5 | 0.1g |
$741.0 | 2023-05-30 | ||
| Enamine | EN300-6750405-0.25g |
4-bromo-1-propyl-1H-1,2,3-benzotriazole |
2225885-76-5 | 0.25g |
$774.0 | 2023-05-30 | ||
| Enamine | EN300-6750405-2.5g |
4-bromo-1-propyl-1H-1,2,3-benzotriazole |
2225885-76-5 | 2.5g |
$1650.0 | 2023-05-30 |
4-bromo-1-propyl-1H-1,2,3-benzotriazole 関連文献
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
2225885-76-5 (4-bromo-1-propyl-1H-1,2,3-benzotriazole) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
